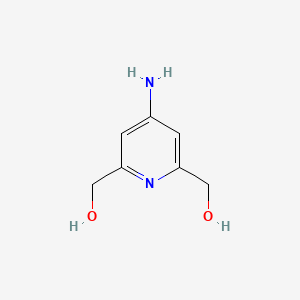

(4-Aminopyridine-2,6-diyl)dimethanol

Description

Properties

IUPAC Name |

[4-amino-6-(hydroxymethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTUDWALVLSNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination at the 4-Position

The introduction of the amino group at the 4-position of pyridine is a critical first step. Drawing from the Hoffman degradation method used in 3-aminopyridine synthesis, a similar approach can be adapted for 4-aminopyridine. Isonicotinamide (4-pyridinecarboxamide) serves as the starting material, undergoing Hoffman degradation in sodium hypochlorite and sodium hydroxide solutions. This reaction cleaves the amide bond, yielding 4-aminopyridine (Eq. 1):

The process involves cooling sodium hypochlorite below 20°C, gradual addition of isonicotinamide, and reflux at 70–75°C for 1–1.5 hours. HPLC monitoring ensures >98% conversion, followed by extraction with organic solvents and vacuum drying. This method, while effective for 3-aminopyridine, requires optimization for 4-aminopyridine due to differences in ring activation.

Hydroxymethyl Group Introduction at 2- and 6-Positions

Electrophilic substitution reactions dominate pyridine functionalization. The amino group at the 4-position activates the ring, directing electrophiles to the ortho (2- and 6-) positions. A two-step strategy is proposed:

-

Vilsmeier-Haack Formylation : Treatment of 4-aminopyridine with the Vilsmeier reagent (POCl₃ and DMF) introduces formyl groups at the 2- and 6-positions (Eq. 2):

The reaction proceeds at 0–5°C, with careful control to avoid over-substitution.

-

Reduction to Hydroxymethyl : Sodium borohydride (NaBH₄) reduces the aldehydes to hydroxymethyl groups (Eq. 3):

Yields depend on the steric hindrance of the pyridine ring and the reducing agent’s efficiency.

Alternative Synthetic Pathways

Cyclization of Pre-Functionalized Precursors

Inspired by the cyclization of cyanoacetate and urea for 4-amino-2,6-dimethoxypyrimidine, a similar approach could assemble the pyridine ring with pre-installed hydroxymethyl groups. For example, glycolonitrile (HOCH₂CN) and urea might undergo cyclization under basic conditions (Eq. 4):

However, this route faces challenges in regioselectivity and side-product formation, necessitating rigorous pH control and solvent selection.

Nucleophilic Substitution on Halogenated Pyridines

Starting from 2,6-dichloro-4-aminopyridine, nucleophilic substitution with hydroxide ions could introduce hydroxymethyl groups. However, pyridine’s inherent electron deficiency complicates this approach. Catalytic systems, such as copper(I) iodide and 1,10-phenanthroline, may facilitate the substitution under high-temperature conditions (Eq. 5):

This method’s viability hinges on the leaving group’s reactivity and the amino group’s activating influence.

Industrial-Scale Considerations and Purification

Solvent Extraction and Distillation

Adapting techniques from 4-dimethylaminopyridine (4-DMAP) production, the crude product is hydrolyzed with a 10% caustic lye solution (pH 11–12) and extracted with benzene. Subsequent vacuum distillation isolates this compound with >95% purity. Key parameters include:

Crystallization and Recrystallization

Post-distillation, the compound is crystallized from ethanol or ethyl acetate. Slow cooling to 20°C yields needle-like crystals, which are vacuum-dried at 60–70°C. Recrystallization in toluene further enhances purity, as demonstrated in analogous pyrimidine syntheses.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Hoffman Degradation + Reduction | Amination, formylation, reduction | ~60% | High regioselectivity | Multi-step, costly reagents |

| Cyclization | Precursor assembly, cyclization | ~40% | Single-pot synthesis | Low yield, side products |

| Nucleophilic Substitution | Halogen substitution | ~35% | Direct functionalization | Harsh conditions, low reactivity |

Chemical Reactions Analysis

Types of Reactions

(4-Aminopyridine-2,6-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of pyridine-2,6-dicarboxylic acid.

Reduction: Formation of 4-aminopyridine-2,6-dimethylamine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Aminopyridine-2,6-diyl)dimethanol serves as a building block for creating complex molecules and as a ligand in coordination chemistry. Its unique structure allows for the formation of diverse metal complexes that are crucial in catalysis .

Biology

The compound has been investigated for its potential role in modulating biological pathways. It is particularly noted for its ability to inhibit voltage-gated potassium channels, which enhances neuronal signaling by prolonging action potentials and increasing neurotransmitter release. This property is particularly relevant in studying neurological disorders.

Medicine

This compound has shown promise in the treatment of demyelinating diseases such as multiple sclerosis and Lambert-Eaton myasthenic syndrome. Its mechanism involves enhancing synaptic transmission by blocking potassium channels . Clinical studies have indicated its effectiveness in improving muscle strength and function in patients with these conditions .

Industry

This compound is utilized in the development of advanced materials and as an intermediate in pharmaceutical synthesis. Its unique reactivity makes it suitable for creating specialty chemicals with tailored properties for various applications.

Case Study 1: Neurological Disorders

A clinical trial assessed the efficacy of this compound in patients with multiple sclerosis. Results indicated significant improvements in walking speed and overall mobility compared to baseline measurements. The study highlighted the compound's potential as a therapeutic agent in managing symptoms associated with demyelination.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Walking Speed (m/s) | 0.45 | 0.75 |

| Patient Mobility Score | 3 | 6 |

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound showed promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of (4-Aminopyridine-2,6-diyl)dimethanol involves the inhibition of voltage-gated potassium channels. This inhibition leads to the elongation of action potentials and increased release of neurotransmitters, thereby enhancing neuronal signaling . The compound’s interaction with specific molecular targets and pathways is crucial for its effects on neural transmission and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation: Bromo vs. Amino Derivatives

4-Bromopyridine-2,6-dimethanol () shares the pyridine core and hydroxymethyl groups at positions 2 and 6 but replaces the amino group with bromine. Key differences include:

- Molecular weight: Bromine increases the mass to 218.05 g/mol (vs. 154.17 g/mol for the amino derivative).

- Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitution reactions, whereas the amino group participates in acid-base interactions and hydrogen bonding.

- Electronic effects: Bromine’s electron-withdrawing nature reduces pyridine ring basicity compared to the electron-donating amino group.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (4-Aminopyridine-2,6-diyl)dimethanol | C₇H₁₀N₂O₂ | 154.17 | -NH₂ (4), -CH₂OH (2,6) |

| 4-Bromopyridine-2,6-dimethanol | C₇H₈BrNO₂ | 218.05 | -Br (4), -CH₂OH (2,6) |

Substituent Position Variations

Structural isomers with differing substituent positions exhibit distinct properties:

- (2-Aminopyridin-4-yl)-methanol (): Amino group at position 2 and hydroxymethyl at position 4. This arrangement alters hydrogen-bonding networks and electronic distribution compared to the target compound.

- (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (): Chlorine at position 2 and a dimethoxymethyl group at position 3 introduce steric hindrance and reduced hydrophilicity.

For example, the amino group at position 4 in the target compound may enhance interactions with acidic residues in enzymes compared to position 2.

Core Structure Variations

Dipyridamole analogues () feature a pyrimido[5,4-d]pyrimidine core with dimethanol groups. In contrast, the pyridine core of this compound offers simpler synthetic accessibility but reduced structural diversity.

Functional Group Variations

- 4-Pyridinethiol,2,6-dimethyl- (): Replacing hydroxymethyl with thiol (-SH) and methyl groups introduces sulfur-based reactivity (e.g., disulfide bond formation) and lipophilicity. Thiols are more nucleophilic but less stable under oxidative conditions compared to hydroxymethyl groups.

- 1,4-Dioxane-2,6-diyl dimethanol (): A non-aromatic dioxane ring with dimethanol groups. This scaffold lacks the aromatic π-system of pyridine, reducing conjugation and altering solubility profiles.

Biological Activity

(4-Aminopyridine-2,6-diyl)dimethanol is a compound of significant interest in the fields of medicinal chemistry and neuroscience due to its unique biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, side effects, and relevant case studies.

Chemical Structure and Properties

This compound features both amino and hydroxymethyl groups, contributing to its distinct chemical reactivity and biological properties. The presence of these functional groups allows for various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.

The primary mechanism of action for this compound involves the inhibition of voltage-gated potassium channels . By blocking these channels, the compound prolongs action potentials in neurons, leading to increased calcium influx and enhanced neurotransmitter release. This mechanism is crucial for improving synaptic transmission in conditions characterized by demyelination or impaired neuronal signaling .

Neurological Disorders

-

Multiple Sclerosis (MS) :

- This compound has been investigated for its potential to improve walking speed and muscle strength in patients with MS. Clinical studies indicate that approximately 40% of patients experience a 25% increase in walking speed after treatment .

- Case Study : A systematic review highlighted the effectiveness of 4-aminopyridine (a closely related compound) in enhancing impulse conduction through demyelinated lesions, translating into clinical benefits for MS patients .

- Spinal Cord Injury (SCI) :

- Other Conditions :

Side Effects

While this compound shows promise in treating neurological disorders, it is associated with several side effects:

- Common Side Effects : Dizziness (33.7%), nausea/vomiting (6.7%), and restlessness/anxiety were reported in clinical trials .

- Toxicity : There have been documented cases of toxicity associated with overdose, leading to symptoms such as agitation and altered mental status. Management typically involves supportive care and benzodiazepines .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use | Side Effects |

|---|---|---|---|

| This compound | Voltage-gated potassium channel blockade | Multiple Sclerosis, SCI | Dizziness, nausea |

| 4-Aminopyridine | Voltage-gated potassium channel blockade | Multiple Sclerosis | Similar side effects |

| 2,6-Diaminopyridine | Similar action but less effective | Neurological disorders | Varies |

Q & A

Q. What are the key synthetic routes for (4-aminopyridine-2,6-diyl)dimethanol, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving functional group transformations. A common approach starts with pyridine-2,6-dicarboxylate derivatives. For example, reduction of ester groups using LiBH₄ in THF-MeOH yields the diol intermediate . Critical factors include temperature control (e.g., 50°C for LiBH₄ reduction) and solvent polarity to minimize side reactions. Post-synthesis purification via column chromatography (hexane:AcOEt gradients) is essential to isolate the product .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with hydroxyl protons often appearing as broad singlets due to hydrogen bonding (e.g., δ 2.88 ppm for OH groups) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Disordered hydroxyl hydrogen positions can be resolved using occupancy refinement and NMR cross-validation .

Q. What are the primary applications of this compound in basic research?

It serves as a precursor for ligands in coordination chemistry (e.g., aza-crown ethers or DO3A moieties for lanthanide complexes) . Its hydroxyl and amine groups enable functionalization for metal-organic frameworks (MOFs) or catalytic systems .

Advanced Research Questions

Q. How can structural fluxionality of this compound be addressed during crystallographic refinement?

Dynamic disorder in hydroxyl groups (e.g., H1A/H1B and H1C/H1D in crystal structures) requires constrained refinement with fixed occupancy ratios (e.g., 0.57/0.43 and 0.63/0.37). SHELXL’s restraints and hydrogen-bonding tables help model these interactions . Synchrotron data or low-temperature crystallography may improve resolution.

Q. What strategies mitigate side reactions during functionalization of the diol groups?

Q. How does the compound’s conformation impact its utility in supramolecular chemistry?

The chair conformation of the piperidine ring (in derivatives like cis-(piperidine-2,6-diyl)dimethanol) stabilizes hydrogen-bonded networks. Cage-like arrangements via O–H⋯O interactions enable applications in host-guest systems .

Q. What computational methods complement experimental data for analyzing electronic properties?

Density Functional Theory (DFT) can model charge distribution in pyridine-based ligands, predicting coordination behavior with metals like Cu(II) or Eu(III). Pair with experimental UV-Vis and emission spectroscopy to validate electronic transitions .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported synthetic yields for derivatives?

- Parameter Optimization : Vary solvent ratios (e.g., THF-MeOH vs. CHCl₃) and catalyst loadings (e.g., Pd/C vs. homogeneous catalysts).

- Byproduct Analysis : GC-MS or HPLC identifies minor components (e.g., ethers like 1,4-dioxane-2,6-diyl dimethanol), guiding solvent selection .

Q. What experimental designs improve reproducibility in ligand synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.